molecular formula C9H5NO4 B020820 7-Nitrocoumarin CAS No. 19063-58-2

7-Nitrocoumarin

Cat. No. B020820
CAS RN: 19063-58-2
M. Wt: 191.14 g/mol
InChI Key: XSECDQPYFOEVPU-UHFFFAOYSA-N
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Description

7-Nitrocoumarin, also known as 7-Nitro-4-hydroxycoumarin, is a synthetic nitrobenzene derivative with a wide range of applications in both scientific research and industrial processes. It is a colorless, crystalline solid with a sweet, fruity odor and a melting point of 121-122 °C. This compound is a versatile compound with a wide range of uses in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

  • Anti-inflammatory and Antioxidant Properties : A study by França et al. (2021) found that 6,7-dimethoxy-3-nitrocoumarin reduced inflammatory bone loss in ligature-induced periodontitis in rats, and increased heme oxygenase-1 expression levels, indicating potential anti-inflammatory and antioxidant effects (França et al., 2021).

  • Pharmacological Probe : Pelkonen et al. (2000) described 7-hydroxycoumarin as a probe for CYP2A6, a cytochrome P450 enzyme involved in nicotine metabolism and the oxidative metabolism of various pharmaceuticals and carcinogens (Pelkonen et al., 2000).

  • Anti-histamine and Anti-allergic Effects : Buckle et al. (1979) reported that 7-Nitrocoumarin derivatives can inhibit histamine release in rats and antagonize the effects of slow-reacting substances in anaphylaxis, suggesting potential use in allergic reactions (Buckle et al., 1979).

  • Cancer Research : Finn et al. (2005) observed that exposure of human malignant melanoma cells to 6-NO2-7-hydroxycoumarin modulated p38 MAP kinase phosphorylation, impacting melanogenesis and cellular differentiation, indicating potential therapeutic applications in cancer treatment (Finn et al., 2005).

  • Coagulation Inhibition : A study by M et al. (2005) suggested that a this compound derivative could act as a competitive inhibitor of vitamin K epoxide reductase, which is essential in forming clotting factors, indicating potential medical applications in coagulation processes (M et al., 2005).

  • Neuropharmacology : Volke et al. (1997) demonstrated that 7-Nitroindazole, a nitric oxide synthase inhibitor, exhibited anxiolytic-like properties in anxiety models, suggesting its role in neuropsychiatric conditions (Volke et al., 1997).

  • Neuroprotective Effects : Hantraye et al. (1996) found that 7-Nitroindazole protected against dopamine depletions and cognitive deficits in MPTP-treated baboons, indicating potential neuroprotective applications (Hantraye et al., 1996).

Safety and Hazards

While specific safety and hazard information for 7-Nitrocoumarin is not available in the papers retrieved, general safety measures for handling coumarin derivatives include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Future Directions

Future research could focus on the development of 3-aminocoumarin-based compounds, including 7-Nitrocoumarin, using greener and eco-friendly methods . The significant biological activities and unique properties of coumarin derivatives have played an important role in the development of novel drugs .

Biochemical Analysis

Biochemical Properties

7-Nitrocoumarin, like other coumarins, plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, coumarins are known to interact with enzymes such as monoamine oxidase . The nature of these interactions often involves the coumarin core of the molecule, which can influence the activity of these enzymes .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For example, certain coumarin derivatives have been observed to exhibit cell toxic behavior . The influence of this compound on cell function can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some coumarin derivatives have been observed to inhibit nitric oxide production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that 6,7-dimethoxy-3-nitrocoumarin reduced alveolar bone loss in rats at a dosage of 1 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

7-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSECDQPYFOEVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348772
Record name 7-Nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19063-58-2
Record name 7-Nitrocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19063-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 7-nitrocoumarin a suitable substrate for studying microbial nitroreductases?

A1: this compound and its derivatives are particularly useful for studying microbial nitroreductases because of their ability to act as fluorogenic substrates. [] When this compound is reduced by nitroreductases, it transforms into the corresponding 7-aminocoumarin derivative. This change is significant because 7-aminocoumarins are fluorescent, unlike their 7-nitro counterparts. This fluorescence allows researchers to easily detect and quantify nitroreductase activity. []

Q2: Can you elaborate on the role of this compound in investigating Escherichia coli reductases?

A2: Escherichia coli, a common bacterium, possesses enzymes called reductases that can process both azo and nitro compounds. this compound-3-carboxylic acid (7NCCA), a derivative of this compound, serves as a valuable tool for understanding the activity of these reductases. [] Researchers use 7NCCA alongside other compounds like methyl red to differentiate the specificities and characteristics of major E. coli reductases. [] This research sheds light on the metabolic pathways of E. coli and its potential responses to various substances.

Q3: How does the structure of coumarin derivatives, particularly the presence of substituents like a nitro group at the 7-position, influence their reactivity with chloramine-B?

A3: Research indicates that the presence and nature of substituents on the coumarin ring system significantly impact the rate of oxidation by chloramine-B in acidic conditions. [] Specifically, a study examining the kinetics of coumarin oxidation revealed that this compound exhibited the slowest reaction rate compared to other substituted coumarins (7-methoxycoumarin, 7-ethoxycoumarin, 7-hydroxycoumarin) and the parent coumarin molecule. [] This suggests that the electron-withdrawing nitro group at the 7-position deactivates the coumarin ring towards electrophilic attack, which is a key step in the proposed reaction mechanism involving molecular chlorine. [] This finding highlights the importance of structure-activity relationships in understanding the reactivity of coumarin derivatives.

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